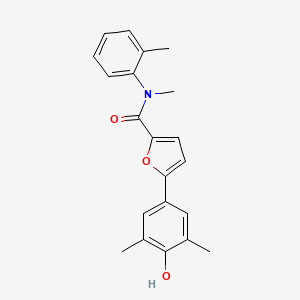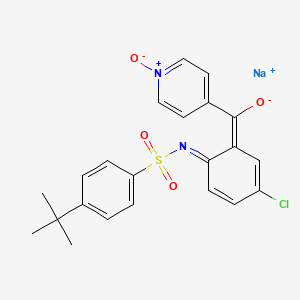
Vercirnon (sodium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vercirnon (sodium) is a novel, orally active anti-inflammatory agent that targets a chemokine receptor protein implicated in both Crohn’s disease and ulcerative colitis, the two principal forms of inflammatory bowel disease . It is a small molecule drug designed to control the inappropriate immune system response by blocking the activity of the C-C chemokine receptor type 9 (CCR9) .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Vercirnon (sodium) is synthesized through a series of chemical reactions involving the coupling of specific chemical intermediates. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of Vercirnon (sodium) involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process includes multiple purification steps, such as crystallization and chromatography, to isolate the final product . Quality control measures are implemented to ensure the consistency and safety of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Vercirnon (sodium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the chemical structure of Vercirnon (sodium).
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include various derivatives of Vercirnon (sodium) with modified chemical structures and potentially altered biological activities .
Aplicaciones Científicas De Investigación
Vercirnon (sodium) has several scientific research applications, including:
Chemistry: Used as a tool compound to study chemokine receptor interactions and signaling pathways.
Biology: Investigated for its effects on immune cell trafficking and inflammation.
Medicine: Developed as a therapeutic agent for the treatment of Crohn’s disease and ulcerative colitis.
Mecanismo De Acción
Vercirnon (sodium) exerts its effects by blocking the activity of the C-C chemokine receptor type 9 (CCR9). This receptor is highly specific to T cells that migrate to the digestive tract. By inhibiting CCR9, Vercirnon (sodium) prevents the trafficking of T cells to the small and large intestine, thereby reducing inflammation associated with Crohn’s disease and ulcerative colitis . The compound binds to the intracellular side of the receptor, exerting allosteric antagonism and preventing G-protein coupling .
Comparación Con Compuestos Similares
Similar Compounds
Maraviroc: A CCR5 antagonist used for HIV infection.
Plerixafor: A CXCR4 antagonist used for stem-cell mobilization.
Uniqueness
Vercirnon (sodium) is unique in its high specificity for the CCR9 receptor, making it particularly effective in targeting immune cell trafficking to the gut. This specificity reduces the likelihood of off-target effects and enhances its therapeutic potential for inflammatory bowel disease .
Propiedades
Fórmula molecular |
C22H20ClN2NaO4S |
|---|---|
Peso molecular |
466.9 g/mol |
Nombre IUPAC |
sodium;(E)-[(6E)-6-(4-tert-butylphenyl)sulfonylimino-3-chlorocyclohexa-2,4-dien-1-ylidene]-(1-oxidopyridin-1-ium-4-yl)methanolate |
InChI |
InChI=1S/C22H21ClN2O4S.Na/c1-22(2,3)16-4-7-18(8-5-16)30(28,29)24-20-9-6-17(23)14-19(20)21(26)15-10-12-25(27)13-11-15;/h4-14,26H,1-3H3;/q;+1/p-1/b21-19+,24-20+; |
Clave InChI |
NKNHYMXTVRJZBC-NPPRDZRMSA-M |
SMILES isomérico |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)/N=C/2\C=CC(=C\C2=C(\C3=CC=[N+](C=C3)[O-])/[O-])Cl.[Na+] |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N=C2C=CC(=CC2=C(C3=CC=[N+](C=C3)[O-])[O-])Cl.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-(hydroxycarbamoyl)-2-methoxyphenyl]dibenzofuran-4-carboxamide](/img/structure/B15143963.png)
![Methyl 4-[4-morpholin-4-yl-6-[4-(trideuteriomethoxycarbonylamino)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate](/img/structure/B15143965.png)
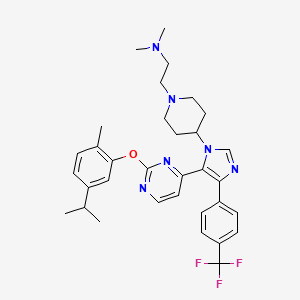

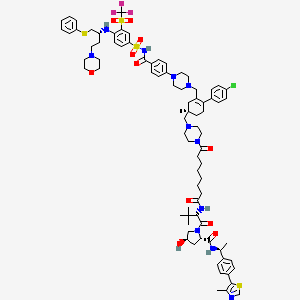
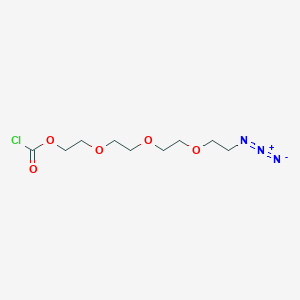



![7,9,11,20,22,24-Hexahydroxy-16-(hydroxymethyl)-13-methyloctacyclo[13.11.1.12,10.03,8.04,25.019,27.021,26.014,28]octacosa-1(27),2(28),3,6,8,10,12,14,16,19,21,23,25-tridecaene-5,18-dione](/img/structure/B15144028.png)
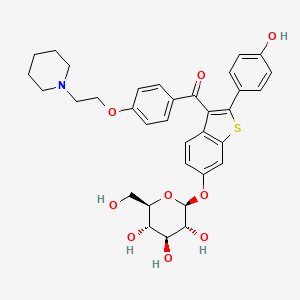
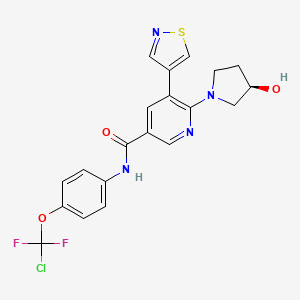
![7-Indolizinecarboxamide, N-[(1,2-dihydro-4-methoxy-6-methyl-2-oxo-3-pyridinyl)methyl]-6-methyl-1-(6-methyl-3-pyridazinyl)-5-[(1S)-1-[4-(2,2,2-trifluoroethyl)-1-piperazinyl]ethyl]-](/img/structure/B15144053.png)
